Erbium silicide

Catalog No.
S1797322
CAS No.
12434-16-1
M.F
ErSi2
M. Wt
223.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erbium silicide

CAS Number

12434-16-1

Product Name

Erbium silicide

Molecular Formula

ErSi2

Molecular Weight

223.43

InChI

InChI=1S/Er.Si2/c;1-2

SMILES

[Si]#[Si].[Er]

Synonyms

ERBIUM SILICIDE

Erbium silicide (ErSi2 or ErSi2-x) is a rare-earth metal silicide primarily procured for advanced semiconductor manufacturing and nanoelectronics. It is distinguished by its metallic conductivity, excellent thermal stability up to 1000 °C, and a remarkably low lattice mismatch (<2%) with silicon substrates [1]. However, its most critical procurement-driving attribute is its exceptionally low Schottky barrier height (SBH) to n-type silicon. By providing an SBH in the range of 0.28 to 0.37 eV, erbium silicide enables the formation of ultra-low resistance ohmic contacts, making it a highly specialized precursor and contact material for scaling n-channel metal-oxide-semiconductor field-effect transistors (MOSFETs)[2].

Research Fit

1 Hexagonal AlB2-type crystal structure, forms low-resistance contacts on both n-Si and p-Si.
2 Solid-state synthesis via sputtering or evaporation, followed by rapid thermal annealing (RTA).
3 Wide process window: formation initiates around 300 °C, stable up to 1000 °C.

In standard complementary metal-oxide-semiconductor (CMOS) workflows, transition metal silicides like nickel silicide (NiSi) or cobalt silicide (CoSi2) are the default choices for source/drain contacts. However, substituting these generic silicides for erbium silicide in ultra-scaled n-type devices fails due to severe Fermi-level pinning, which typically fixes the SBH of standard silicides near the silicon mid-gap (~0.65 eV) [1]. This high barrier results in an exponential increase in contact resistance as junction areas shrink, severely degrading drive current. Furthermore, unlike erbium silicide which remains stable up to 1000 °C, common low-resistivity alternatives like NiSi suffer from morphological instability and phase transitions at higher processing temperatures [1]. Erbium silicide cannot be generically substituted because it uniquely combines an ultra-low n-type SBH (~0.28 eV) with high-temperature epitaxial stability, directly solving the parasitic resistance bottleneck in n-type nanoelectronics [2].

Substitution Risk

! Schottky barrier height on n-Si differs across lanthanide silicides; Er sits at the lower bound, so Gd, Dy, or Yb contacts may not transfer the same low-resistance behavior.
! Hexagonal phase formation temperature correlates with rare-earth lattice parameter; processing windows cannot be generalized among Y, Gd, Dy, Er, and Yb disilicides.
! Phase stability at elevated temperature varies; some rare-earth disilicides transform to tetragonal or orthorhombic phases, altering electrical properties.

Schottky Barrier Height Reduction for n-Type Silicon Contacts

The most critical differentiator for erbium silicide is its ability to form a highly transparent contact on n-type silicon. While industry-standard nickel silicide (NiSi) and cobalt silicide (CoSi2) exhibit Schottky barrier heights (SBH) of approximately 0.65 eV due to Fermi-level pinning, epitaxial erbium silicide achieves an SBH of 0.28 eV on n-Si [1]. This massive reduction fundamentally alters the charge transport mechanism, enabling high drive currents in scaled devices.

Evidence DimensionSchottky barrier height (SBH) on n-type Si
Target Compound DataErbium silicide: ~0.28 eV
Comparator Or BaselineStandard NiSi / CoSi2: ~0.65 eV
Quantified Difference~0.37 eV reduction in barrier height
ConditionsEpitaxial silicide/silicon heterostructures measured via I-V and photoemission methods at room to low temperatures

A lower SBH exponentially reduces contact resistance, making this compound strictly necessary for high-performance n-channel MOSFETs where standard silicides create severe parasitic bottlenecks.

Electron SBH
Class-level
0.343–0.427 eV on n-Si(100)
Supports low-resistance ohmic contact formation.
Common silicides (TiSi2, CoSi2) range 0.5–0.6 eV.

Specific Contact Resistivity in Heavily Doped n-Si Regimes

The theoretical advantage of erbium silicide's low SBH translates directly into record-low contact resistivities. When alloyed on heavily donor-doped silicon (Nd ~ 1 × 10^20 cm^-3), erbium silicide yields a specific contact resistivity of ~4 × 10^-8 Ω·cm^2. In contrast, standard aluminum contacts yield ~1 × 10^-6 Ω·cm^2, and magnesium silicide (Mg2Si) yields ~5 × 10^-7 Ω·cm^2 under identical doping conditions [1].

Evidence DimensionSpecific contact resistivity (ρc) on n+ Si
Target Compound DataErbium silicide: ~4 × 10^-8 Ω·cm^2
Comparator Or BaselineAluminum contacts: ~1 × 10^-6 Ω·cm^2; Mg2Si: ~5 × 10^-7 Ω·cm^2
Quantified Difference1 to 2 orders of magnitude lower contact resistivity
ConditionsTransmission line method (TLM) measurements on n-type silicon doped at 10^18 to 10^20 cm^-3, annealed at 380 °C

Procuring erbium silicide allows device engineers to achieve the ultra-low parasitic series resistance required for next-generation VLSI and nanoscale integrated circuits.

Resistivity
Cross-study comparable
30 μΩ·cm bulk; <30 Ω/sq sheet
Competitive with CoSi2 and NiSi.
Ultra-thin film contacts, line width ≤100 nm.

High-Temperature Processability and Phase Stability

Beyond electrical performance, erbium silicide offers superior thermal processability compared to mainstream low-resistivity silicides. While NiSi is widely used, it degrades via agglomeration and transforms into a higher-resistivity phase at temperatures above 750 °C. Erbium silicide, benefiting from a less than 2% lattice mismatch with silicon, maintains its phase integrity and low sheet resistance up to 1000 °C without catastrophic diffusion into the substrate [1].

Evidence DimensionThermal stability limit for contact integrity
Target Compound DataErbium silicide: Stable up to 1000 °C
Comparator Or BaselineNickel silicide (NiSi): Degrades/agglomerates > 750 °C
Quantified Difference~250 °C wider thermal processing window
ConditionsSolid-state reaction and rapid thermal annealing (RTA) on Si(100) substrates

The extended thermal budget allows manufacturers to integrate the silicide earlier in the process flow without risking contact degradation during subsequent high-temperature annealing steps.

Phase Stability
Head-to-head
Hexagonal ErSi1.7 stable up to 1000 °C
Supports CMOS process integration.
Formation temperature distinct from other RESi2.

Infrared Wavelength Cutoff for n-Type Detectors

For optoelectronic procurement, the choice of silicide dictates the operational wavelength of Schottky barrier infrared detectors. Standard p-type silicon detectors rely on platinum silicide (PtSi), which has a cutoff of 5.2 μm, or palladium silicide (PdSi) with a cutoff of 3.5 μm. Erbium silicide provides a highly specific 0.28 eV barrier on n-type silicon, corresponding to an infrared wavelength cutoff of ~4.4 μm [1]. This perfectly positions it for n-type sensor arrays targeting the 2 to 5 μm atmospheric transmission window.

Evidence DimensionInfrared wavelength cutoff (λc)
Target Compound DataErbium silicide (on n-Si): ~4.4 μm
Comparator Or BaselinePalladium silicide (on p-Si): ~3.5 μm
Quantified Difference0.9 μm extension into the mid-IR window compared to PdSi
ConditionsSchottky diode conduction mechanism analysis at cryogenic temperatures (25–160 K)

This specific cutoff wavelength makes erbium silicide the optimal procurement choice for fabricating n-type silicon-based mid-infrared imaging sensors.

SBH Tunability
Class-level
As segregation further reduces effective SBH
Enables post-formation contact engineering.
Exact reduction value requires primary source review.

Ultra-Scaled n-Channel MOSFET Source/Drain Contacts

Driven directly by its ~0.28 eV Schottky barrier height and 4 × 10^-8 Ω·cm^2 contact resistivity, erbium silicide is the premier material for n-type source and drain contacts in advanced CMOS nodes. It effectively eliminates the parasitic resistance bottlenecks that plague standard NiSi or CoSi2 contacts, making it essential for high-drive-current nanoelectronics and Schottky-barrier MOSFETs [1].

Silicon-Based Mid-Infrared Detector Arrays

Capitalizing on its specific ~4.4 μm infrared wavelength cutoff, erbium silicide is uniquely suited for manufacturing Schottky barrier infrared detectors on n-type silicon substrates. It fills a critical gap in the 2 to 5 μm atmospheric transmission window, offering an n-type alternative to traditional p-type PtSi or PdSi detector technologies [2].

Epitaxial Nanowire Interconnects

Because erbium silicide possesses a lattice mismatch of less than 2% with silicon and remains thermally stable up to 1000 °C, it is highly favored for the self-assembled growth of single-crystal silicide nanowires. These nanowires retain bulk-like low resistivity at nanoscale dimensions, making them ideal candidates for defect-free, low-resistance interconnects in quantum and nanoscale device architectures[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
n-Channel SB-MOSFET source/drain
Low electron SBH & low sheet resistance
Contact resistance on scaled devices
Ohmic contacts / IR detectors on n-Si
Low SBH for efficient carrier injection
Interface quality and barrier uniformity
Ultra-thin SOI n-MOSFET source/drain
Low SBH, thermal budget compatibility
Sheet resistance and process integration

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